molecular formula C13H18ClFN2O2 B13512355 2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride

2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride

Cat. No.: B13512355
M. Wt: 288.74 g/mol
InChI Key: FDBJEAYNSQMDAA-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride typically involves the reaction of 2-fluorophenylpiperazine with propanoic acid under specific conditions. One common method includes the use of sodium hydride and sodium methoxide as reagents . The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function . This inhibition can affect various cellular processes and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18ClFN2O2

Molecular Weight

288.74 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C13H17FN2O2.ClH/c1-10(13(17)18)15-6-8-16(9-7-15)12-5-3-2-4-11(12)14;/h2-5,10H,6-9H2,1H3,(H,17,18);1H

InChI Key

FDBJEAYNSQMDAA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2F.Cl

Origin of Product

United States

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